

# Selectivity Profile of the p38 MAPK Inhibitor Doramapimod (BIRB 796)

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## Compound of Interest

Compound Name: p38 MAPK-IN-6

Cat. No.: B10803322

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase selectivity profile of Doramapimod (BIRB 796), a potent p38 mitogen-activated protein kinase (MAPK) inhibitor. The information is presented to objectively assess its performance against other kinases, supported by experimental data.

Doramapimod (BIRB 796) is a highly potent, orally active, and selective inhibitor of p38 MAPKs.<sup>[1]</sup> It belongs to the diaryl urea class of inhibitors and uniquely binds to an allosteric site, stabilizing the kinase in an inactive conformation.<sup>[2][3]</sup> This mechanism confers a slow dissociation rate and high affinity for p38 $\alpha$ .<sup>[4]</sup> Understanding the selectivity of such inhibitors is crucial for interpreting experimental results and predicting potential off-target effects in therapeutic applications.

## Kinase Selectivity Profile of Doramapimod (BIRB 796)

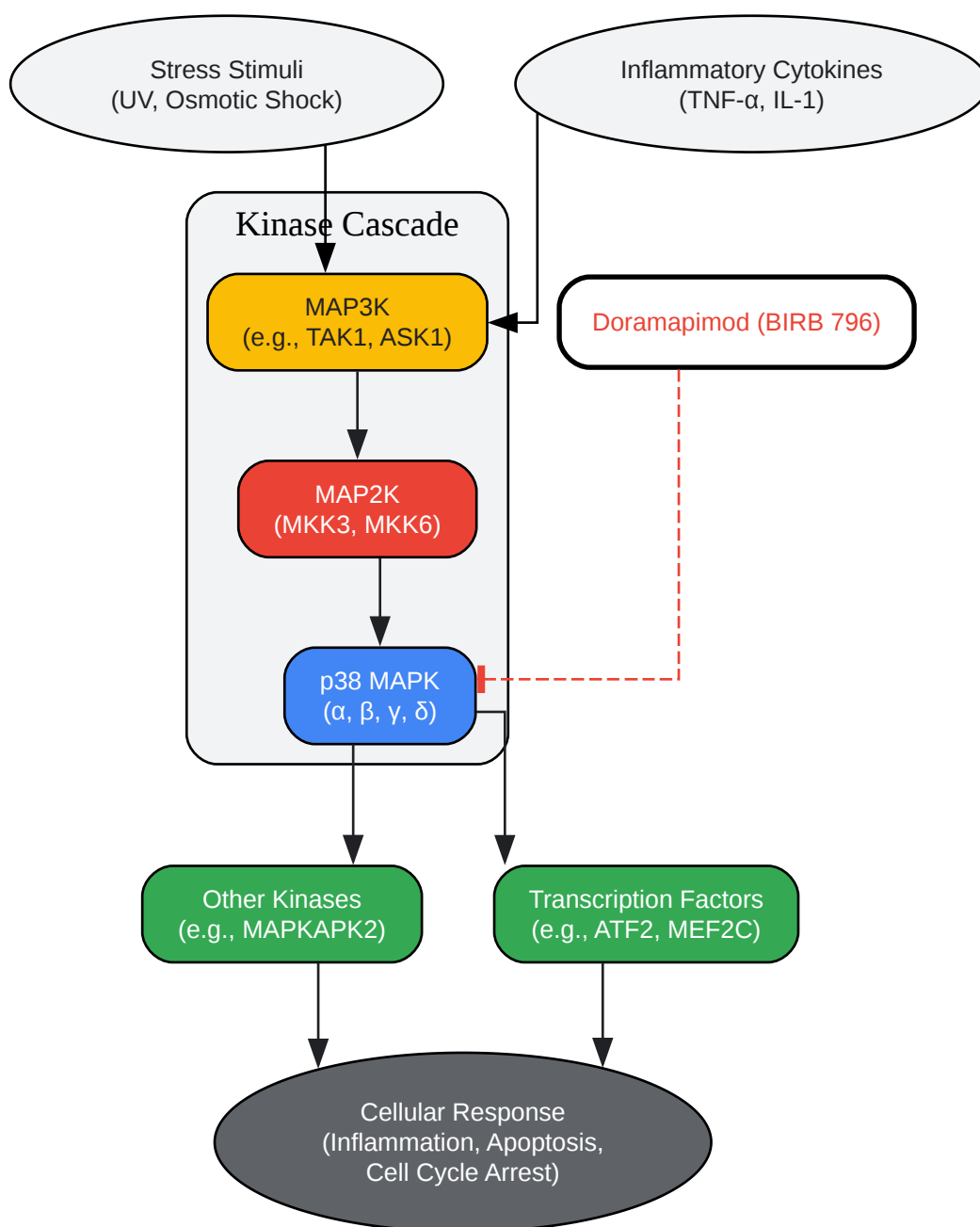
The inhibitory activity of Doramapimod has been evaluated against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) and dissociation constant (K<sub>d</sub>) values for Doramapimod against p38 MAPK isoforms and a selection of other kinases.

Kinase Target	IC50 (nM)	Kd (nM)	Notes
p38 $\alpha$ (MAPK14)	38[1]	0.1[1]	High affinity and potent inhibition.
p38 $\beta$ (MAPK11)	65[1]	-	Potent inhibition.
p38 $\gamma$ (MAPK12)	200[1]	-	Moderate inhibition.
p38 $\delta$ (MAPK13)	520[1]	-	Lower potency compared to other isoforms.
JNK2	98[2][5]	-	330-fold greater selectivity for p38 $\alpha$ over JNK2.[6][7]
B-Raf	83[1][2]	-	Notable off-target inhibition.
c-Raf-1	1,400 (1.4 $\mu$ M)[5]	-	Weak inhibition.[6][7]
Fyn	Weak inhibition[6]	-	Weak inhibition observed.
Lck	Weak inhibition[6]	-	Weak inhibition observed.
Abl	14,600 (14.6 $\mu$ M)[6]	-	Very weak inhibition.
ERK1	No significant inhibition[6][7]	-	Highly selective against ERK1.
SYK	No significant inhibition[6][7]	-	Highly selective against SYK.
IKK2	No significant inhibition[6][7]	-	Highly selective against IKK2.

## p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. It involves a three-tiered kinase cascade where a MAP kinase kinase kinase

(MAP3K) activates a MAP kinase kinase (MAP2K), which in turn activates p38 MAPK. Activated p38 then phosphorylates various downstream substrates, including other kinases and transcription factors, leading to a cellular response.



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Caption: The p38 MAPK signaling cascade and the point of inhibition by Doramapimod (BIRB 796).

## Experimental Protocols

The determination of kinase inhibition profiles is critical for the characterization of small molecule inhibitors. A common method for this is a biochemical kinase inhibition assay. Below is a representative protocol for such an assay.

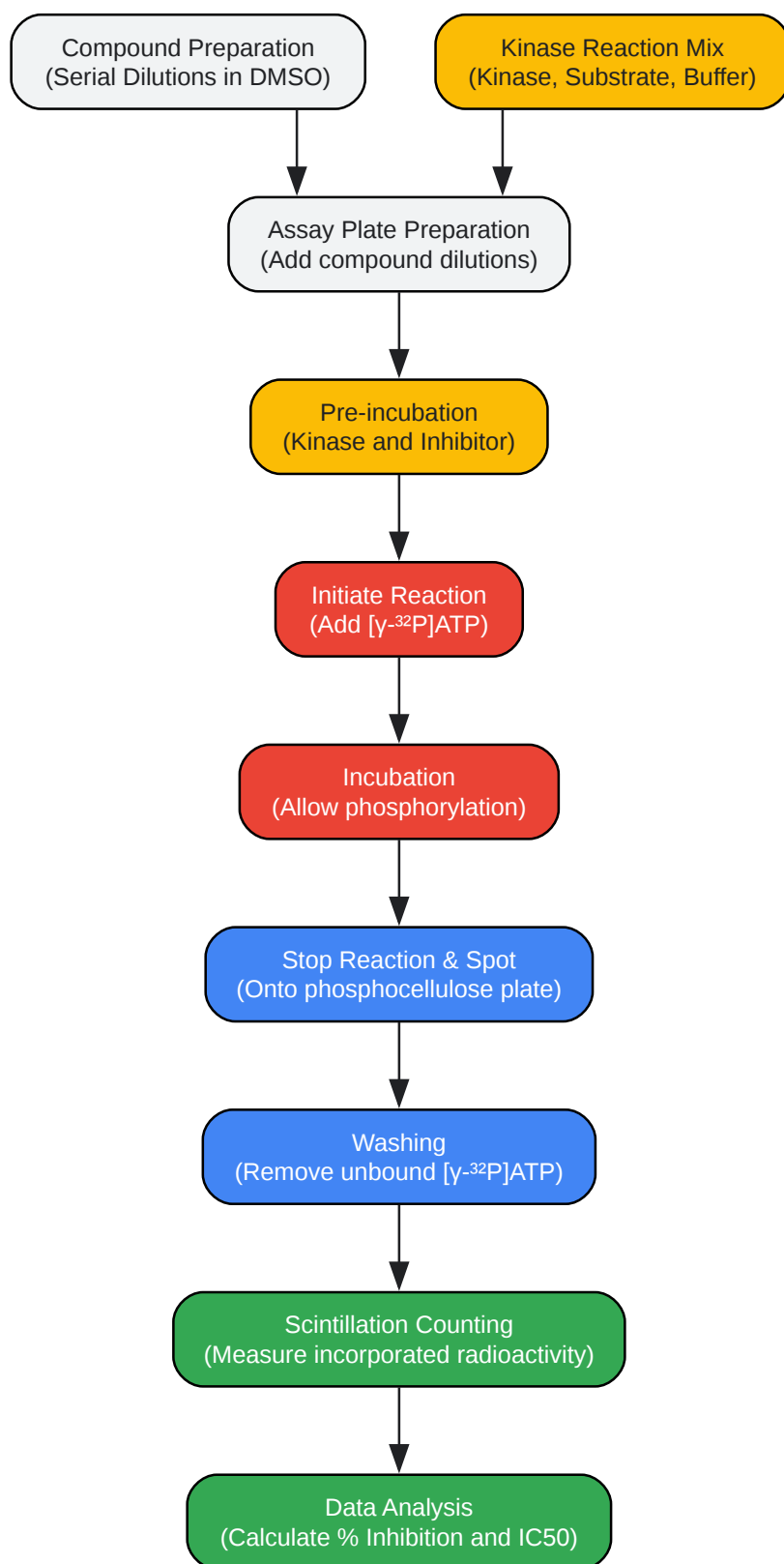
### Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol outlines a general procedure for measuring the inhibitory activity of a compound against a purified kinase using a radiolabeled ATP.

#### 1. Reagents and Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- [ $\gamma$ -<sup>32</sup>P]ATP (radiolabeled) and non-radiolabeled ATP
- Test compound (e.g., Doramapimod) dissolved in DMSO
- Phosphocellulose filter plates
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter and scintillation fluid

#### 2. Experimental Workflow:



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Caption: General workflow for a biochemical kinase inhibition assay.

### 3. Detailed Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
- **Assay Plate Setup:** Add a small volume of each compound dilution to the wells of an assay plate. Include controls for 100% kinase activity (DMSO only) and 0% activity (no kinase).
- **Kinase Reaction:** Prepare a master mix containing the kinase and its substrate in the kinase assay buffer. Add this mix to the wells containing the compound dilutions.
- **Pre-incubation:** Allow the plate to incubate for a defined period (e.g., 10-20 minutes) at room temperature to permit the inhibitor to bind to the kinase.
- **Initiate Phosphorylation:** Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [ $\gamma$ - $^{32}\text{P}$ ]ATP to each well. The final ATP concentration should be at or near the  $K_m$  for the specific kinase.
- **Reaction Incubation:** Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
- **Stopping the Reaction:** Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.
- **Washing:** Wash the filter plate multiple times with the wash buffer to remove any unbound [ $\gamma$ - $^{32}\text{P}$ ]ATP.
- **Quantification:** After drying the filter plate, add scintillation fluid to each well and measure the amount of incorporated radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the  $\text{IC}_{50}$  value.

This guide provides a comprehensive overview of the selectivity profile of Doramapimod (BIRB 796) and a standardized method for assessing kinase inhibitor selectivity. This information is

intended to aid researchers in the design and interpretation of their studies involving p38 MAPK inhibition.

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